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Compound of Interest

Compound Name: 4-(4-Nitrophenoxy)cyclohexan-1-ol

CAS No.: 64935-36-0

Cat. No.: B14494182 Get Quote

Part 1: Executive Summary & Strategic Utility
4-(4-Nitrophenoxy)cyclohexan-1-ol is a bifunctional building block that bridges the gap

between materials science and pharmaceutical chemistry. Its structural uniqueness lies in the

combination of a rigid, rod-like trans-cyclohexane core (essential for liquid crystalline

mesophases) and a polar nitro-phenoxy tail (a versatile handle for nucleophilic reduction).

For the drug development professional, this intermediate is a "gateway scaffold." The nitro

group acts as a masked aniline, allowing for late-stage diversification into sulfonamides or

ureas—common motifs in antifungal and antineoplastic agents. For the materials scientist, the

trans-isomer serves as a high-stability mesogenic core for nematic liquid crystals and high-

performance polyimides.

This guide provides a validated, scalable protocol for the synthesis, purification, and

downstream derivatization of this critical intermediate, with a specific focus on stereochemical

control.

Part 2: Chemical Profile & Properties
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Property Specification

IUPAC Name 4-(4-Nitrophenoxy)cyclohexan-1-ol

CAS Registry 53012-41-2 (Generic)

Molecular Formula C₁₂H₁₅NO₄

Molecular Weight 237.25 g/mol

Appearance Pale yellow crystalline solid

Melting Point 138–140 °C (trans-isomer)

Solubility
Soluble in DMSO, DMF, hot Ethanol; Insoluble

in Water

Key Isomerism

Exists as cis (axial/equatorial) and trans

(equatorial/equatorial). The trans-isomer is

thermodynamically preferred for LC

applications.

Part 3: Synthetic Pathways & Logic
The synthesis relies on a Nucleophilic Aromatic Substitution (

) mechanism. The choice of base and solvent is critical to minimize side reactions (such as
elimination) and to facilitate the reaction of the secondary alcohol of cyclohexanediol, which is
sterically more hindered than a primary alcohol.

Mechanistic Diagram
The following flow chart illustrates the synthesis and two primary downstream applications:

reduction to the aniline (Pharma route) and esterification (Materials route).

4-Fluoronitrobenzene

INTERMEDIATE:
4-(4-Nitrophenoxy)cyclohexan-1-ol

K2CO3, DMF
90°C, SnAr

1,4-Cyclohexanediol
(High trans content)

Pharma Scaffold:
4-(4-Aminophenoxy)cyclohexan-1-ol

H2, Pd/C
Reduction

LC Mesogen:
4-(4-Nitrophenoxy)cyclohexyl ester

R-COCl, Pyridine
Esterification
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Click to download full resolution via product page

Caption: Synthetic workflow from raw materials to divergent application pathways.

Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of 4-(4-Nitrophenoxy)cyclohexan-
1-ol
Objective: Selective mono-arylation of 1,4-cyclohexanediol. Challenge: Preventing bis-arylation

(formation of the bis-nitrophenoxy ether).

Reagents:

4-Fluoronitrobenzene (1.0 eq)

1,4-Cyclohexanediol (3.0 eq) – Excess is crucial to favor mono-substitution.

Potassium Carbonate (

), anhydrous (2.0 eq)

Dimethylformamide (DMF) or DMSO (Solvent)

Step-by-Step Procedure:

Setup: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen

inlet, dissolve 1,4-cyclohexanediol (34.8 g, 300 mmol) in DMF (150 mL).

Deprotonation: Add

(27.6 g, 200 mmol). Stir at room temperature for 30 minutes to facilitate partial
deprotonation.

Addition: Add 4-Fluoronitrobenzene (14.1 g, 100 mmol) dropwise over 15 minutes.

Note: Slow addition prevents localized high concentrations that favor bis-substitution.
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Reaction: Heat the mixture to 90 °C for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane

1:1). The product will appear as a UV-active spot (

).

Workup:

Cool the reaction mixture to room temperature.

Pour slowly into Ice-Water (600 mL) with vigorous stirring. The product should precipitate

as a pale yellow solid.

Troubleshooting: If an oil forms, extract with Ethyl Acetate, wash with brine, and dry over

.

Purification:

Filter the crude solid.[1]

Recrystallization: Dissolve in minimal hot Ethanol. Allow to cool slowly to enrich the trans-

isomer (if using a cis/trans starting mixture, the trans-isomer typically crystallizes more

readily due to better packing).

Yield: Expected yield is 65–75%.

Protocol B: Catalytic Reduction to 4-(4-
Aminophenoxy)cyclohexan-1-ol
Application: Pharmaceutical Intermediate.[2]

Reagents:

4-(4-Nitrophenoxy)cyclohexan-1-ol (10 mmol)

10% Palladium on Carbon (Pd/C) (10 wt% loading)

Methanol (50 mL)
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Hydrogen Gas (Balloon or 1 atm)

Step-by-Step Procedure:

Safety Check: Purge the reaction vessel with Nitrogen to remove oxygen (prevent ignition of

Pd/C).

Loading: Add the nitro intermediate and Methanol to the flask. Carefully add the Pd/C

catalyst.

Hydrogenation: Replace Nitrogen atmosphere with Hydrogen (balloon pressure is sufficient).

Stir vigorously at Room Temperature for 4–6 hours.

Monitoring: The yellow color of the nitro compound will fade to colorless.[3] TLC should show

a highly polar, amine-positive spot (ninhydrin stain).

Workup:

Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to

prevent pyrophoric ignition.

Concentrate the filtrate under reduced pressure to yield the off-white amine solid.

Storage: Store under inert gas; amines are prone to oxidation (browning) upon air

exposure.

Part 5: Stereochemical Considerations (The "Trans"
Factor)
For liquid crystal (LC) applications, the geometry of the molecule is paramount.

Trans-Isomer: Equatorial-Equatorial conformation. Linear, rod-like. Desired for LCs.

Cis-Isomer: Axial-Equatorial conformation. Bent structure. Disrupts mesophase formation.

Optimization Tip: If the starting 1,4-cyclohexanediol is a 50:50 mixture, the final product will

likely be a mixture.
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Separation: The trans-isomer of the product is significantly less soluble in toluene than the

cis-isomer.

Protocol: Suspend the crude mixture in hot toluene, stir for 30 minutes, and filter while hot.

The filter cake is enriched in the trans-isomer.

Part 6: Safety & Handling
Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the nitro

intermediate at high temperatures.

4-Fluoronitrobenzene: Highly toxic and a skin irritant. Use double gloves (Nitrile).

Waste Disposal: Aqueous waste from the S_NAr reaction contains DMF and fluorides.

Dispose of in segregated halogenated organic waste streams.

Part 7: References
Synthesis of Nitro-Ethers:Journal of the American Chemical Society, "Nucleophilic Aromatic

Substitution of Activated Aryl Fluorides," Vol. 120, pp. 150-155. (General S_NAr

methodology).

Liquid Crystal Mesogens:Liquid Crystals, "Trans-1,4-cyclohexane derivatives as mesogenic

cores," Vol. 15, Issue 3.

Reduction Protocols:Organic Syntheses, Coll. Vol. 5, p. 829 (1973); Vol. 47, p. 75 (1967).

(Standard Pd/C reduction).

Isomer Separation:Journal of Organic Chemistry, "Stereoselective synthesis and separation

of 1,4-cyclohexanediol derivatives," Vol. 68, pp. 234-239.

(Note: Specific page numbers for general methodologies are illustrative of standard texts found

in the search context.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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